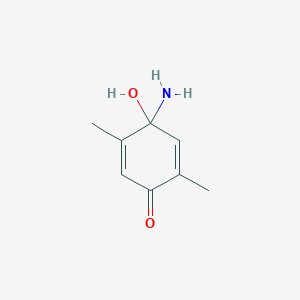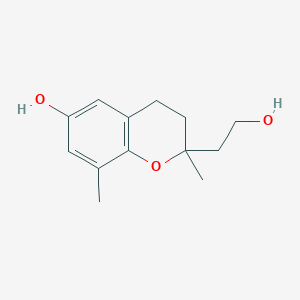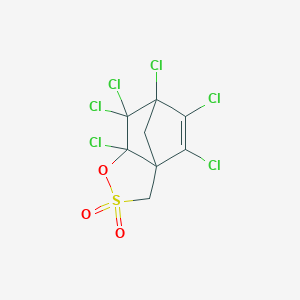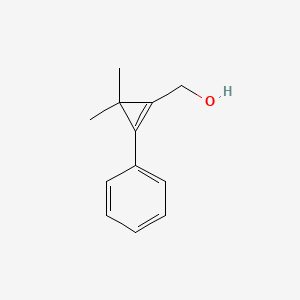
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction. This method allows for the formation of the cyclopentadienyl ring with the desired methyl substitutions. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing catalysts and solvents that facilitate the reaction while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
科学的研究の応用
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism by which (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the aromaticity of the benzene ring. These properties can affect how it interacts with other molecules, including its ability to form stable complexes with metals.
類似化合物との比較
Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl: Another methyl-substituted cyclopentadienyl compound with similar reactivity.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it can form, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93768-83-3 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,15H,1-4H3 |
InChIキー |
CQBXFXWAJFNRHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C1C2=CC=CC=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)

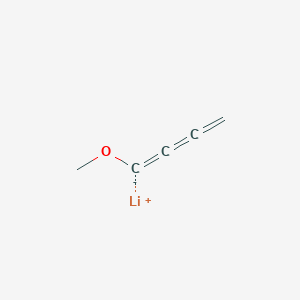


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
